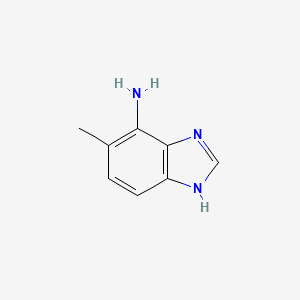

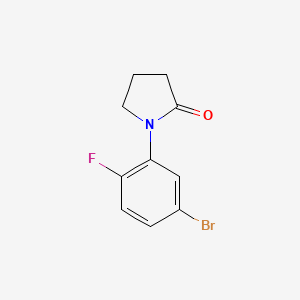

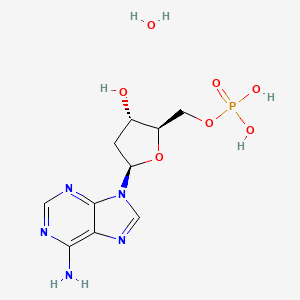

![molecular formula C13H18N2O B1612707 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 859850-88-7](/img/structure/B1612707.png)

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

Overview

Description

“3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” is a chemical compound with the molecular formula C13H18N2O . It is used in laboratory chemicals . It can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification .

Molecular Structure Analysis

The molecular weight of “3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” is 218.3 g/mol . The InChI Key, which is a unique identifier for chemical substances, is DJJFKXUSAXIMLS-UHFFFAOYSA-N .Scientific Research Applications

Catalytic Activity in Enantioselective Ethylation

- Study 1 : Engel et al. (2008) explored the use of enantiopure 10-(4-methylpiperazin-1-yl)isoborneol in the enantioselective addition of diethylzinc to benzaldehyde. This study highlights the compound's role as a chiral ligand in catalytic processes (Engel, Maroto, Martínez, & Cerero, 2008).

Synthesis and Antibacterial Properties

- Study 2 : Ahmed et al. (2006) investigated the synthesis of various compounds using 3-methylpyrazol-5-one and substituted benzaldehydes. The synthesized compounds, including derivatives of 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, were tested for their antibacterial properties (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

Key Precursor in Synthesis

- Study 3 : Koroleva et al. (2012) described an efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of imatinib, demonstrating the compound's importance in pharmaceutical synthesis (Koroleva et al., 2012).

Fragmentation Studies in Mass Spectrometry

- Study 4 : Chai et al. (2017) explored the fragmentation of protonated benzoylamines, including 1-benzoyl-4-methylpiperazine, in mass spectrometry. This study contributes to understanding the behavior of compounds like 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde in analytical techniques (Chai, Shao, Wang, & Wang, 2017).

Enantioselective Preparation in Organic Chemistry

- Study 6 : Asami et al. (2001) achieved high enantioselectivity in the preparation of (S,S)-1,2-Bis(1-hydroxyalkyl)benzenes using (S)-2-(4-methylpiperazin-1-ylmethyl)indoline as a catalyst, indicating the compound's utility in stereoselective chemical synthesis (Asami, Wada, & Furuya, 2001).

Synthesis and Characterization of Schiff Bases

- Study 9 : Ay (2016) synthesized new Schiff bases using 1-amino-4-methylpiperazine and various aromatic aldehydes. This research provides insight into the chemical versatility of compounds related to 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde (Ay, 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin burns, eye damage, and could be harmful if swallowed . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Future Directions

The future directions of “3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” could involve its use in the development of inhibitors targeting mycobacterial tRNA modification . It could also be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .

properties

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14-5-7-15(8-6-14)10-12-3-2-4-13(9-12)11-16/h2-4,9,11H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYYCUZQPBFXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594531 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |

CAS RN |

859850-88-7 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-](/img/structure/B1612631.png)

![(1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B1612639.png)

![[[(2R)-2-[(1R)-1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1612646.png)

![Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate](/img/structure/B1612647.png)